7-METHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
7-METHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety with a tetrahydrocarbazole framework. The presence of these fused heterocyclic systems imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 1,3-difunctional electrophilic substrates with hydrazines to form the pyrazole ring, followed by further cyclization and functionalization to introduce the triazolo and pyrimidine rings . The final step involves the coupling of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety with the tetrahydrocarbazole framework under specific reaction conditions, such as heating in ethanol or using acid/base catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced analogs. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
7-METHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 7-METHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its enzymatic activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to form essential hydrogen bonds with key amino acid residues in the active site, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazolo-pyrimidine core and exhibit comparable biological activities, such as CDK2 inhibition.
Thioglycoside derivatives: These compounds also target CDK2 and show significant cytotoxic activities against cancer cell lines.
Uniqueness
7-METHYL-2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its combination of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety with the tetrahydrocarbazole framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
9-[(10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methyl]-1,2,3,4-tetrahydrocarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7/c1-25-19-15(10-22-25)20-23-18(24-27(20)12-21-19)11-26-16-8-4-2-6-13(16)14-7-3-5-9-17(14)26/h2,4,6,8,10,12H,3,5,7,9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBPVIAJZGWHEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)CN4C5=C(CCCC5)C6=CC=CC=C64 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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